9-Octadecyne

Descripción general

Descripción

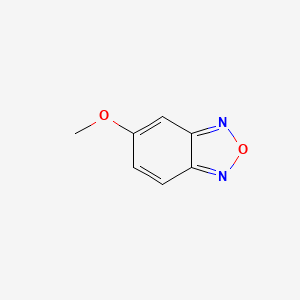

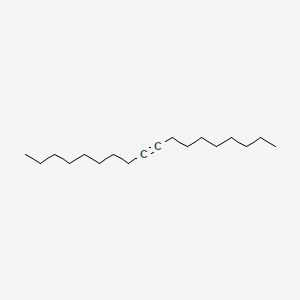

9-Octadecyne is a long-chain alkyne with a triple bond at the ninth carbon from one end of the molecule. While the provided papers do not directly discuss 9-Octadecyne, they do provide insights into the chemical behavior and applications of long-chain alkyl compounds and related structures, which can be extrapolated to understand the properties and potential uses of 9-Octadecyne.

Synthesis Analysis

The synthesis of long-chain alkyl compounds can be complex and is often tailored to produce specific derivatives with desired properties. For instance, the synthesis of octadecyloxyethyl derivatives with antiviral properties involves multiple steps and careful selection of substituents to achieve high potency against viruses like HCV and HIV-1 . Similarly, the synthesis of [9,10-3H]-3-azidosalicyl-N-(n-octadecyl)amide involves a multi-step reaction starting from 3-nitrosalicylic acid and oleyleamine, followed by reduction and azidation steps . These examples demonstrate the intricate synthetic routes that can be employed to obtain long-chain alkyl derivatives, which could be applicable to the synthesis of 9-Octadecyne.

Molecular Structure Analysis

The molecular structure of long-chain alkyl compounds significantly influences their physical properties and reactivity. For example, the presence of a triple bond in 9-Octadecyne would impart rigidity to the molecule and could affect its interactions with other molecules. The papers discuss the importance of substituents on the molecular structure, as seen in the synthesis of zinc phthalocyanines, where the substituents cause a red-shift in the absorbance maximum . This highlights the role of molecular structure in determining the electronic properties of a compound.

Chemical Reactions Analysis

The reactivity of long-chain alkyl compounds can vary widely depending on their functional groups. The papers provided discuss various chemical reactions, such as the dehydrobromination of dibromo-stearic acid to form bromo-octadecenoic acids , and the photodimerization of 9-oxabicyclo[4.2.1]nona-2,4,7-triene . These reactions showcase the diverse reactivity of long-chain compounds, which could be similar for 9-Octadecyne, especially in reactions involving the triple bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of long-chain alkyl compounds are influenced by their molecular structure. For instance, the melting points of bromo-octadecenoic acids vary with their isomeric forms . The solubility and aggregation behavior of zinc phthalocyanines are affected by the length of the alkyl chains, with the octadecyl derivative showing minimal aggregation . These properties are crucial for applications in areas such as drug delivery and materials science. The presence of a triple bond in 9-Octadecyne would likely affect its melting point, solubility, and aggregation behavior, making it an interesting subject for further study.

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air . If skin contact occurs, wash off immediately with plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling 9-Octadecyne .

Propiedades

IUPAC Name |

octadec-9-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRBWIXXEQOWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

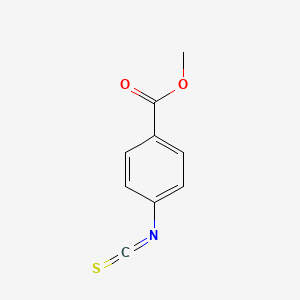

CCCCCCCCC#CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188853 | |

| Record name | 9-Octadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Octadecyne | |

CAS RN |

35365-59-4 | |

| Record name | 9-Octadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035365594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)